![molecular formula C27H35N6O8P B15126497 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)

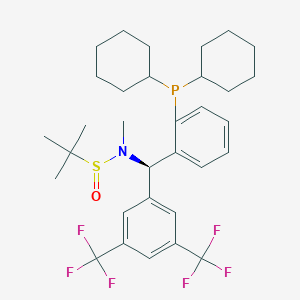

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

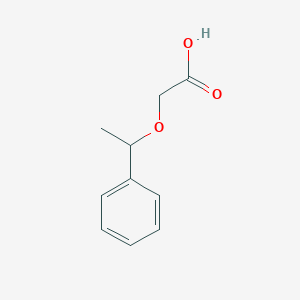

Remdesivir-d4 is a deuterated analog of remdesivir, a broad-spectrum antiviral medication developed by Gilead Sciences. Remdesivir gained prominence as the first approved treatment for severe coronavirus disease 2019 (COVID-19). It is a nucleoside analog with direct antiviral activity against several single-stranded RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), Middle East respiratory syndrome coronavirus (MERS-CoV), and ebolavirus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of remdesivir-d4 involves a multi-step process starting from the nucleoside analog GS-441524. The synthetic route includes protection, phosphoramidation, and deprotection reactions. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the phosphoramidation reaction, where high stereoselectivity is achieved. Finally, the protecting groups are removed under mild conditions to avoid the generation of degraded impurities .

Industrial Production Methods

Industrial production of remdesivir-d4 follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield and purity, with the overall yield on a gram scale reaching up to 85% and a purity of 99.4% as analyzed by high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Remdesivir-d4 undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Involves the reduction of carbonyl groups to hydroxyl groups.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, remdesivir-d4 .

科学的研究の応用

Remdesivir-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of remdesivir.

Biology: Employed in cellular and molecular biology research to understand the mechanism of action of antiviral agents.

Medicine: Investigated for its potential therapeutic effects against various RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus.

Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations

作用機序

Remdesivir-d4 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. The compound is a prodrug that is metabolized into its active triphosphate form, which competes with adenosine triphosphate (ATP) and gets incorporated into the viral RNA. This incorporation leads to premature termination of the RNA chain, thereby inhibiting viral replication .

類似化合物との比較

Similar Compounds

Favipiravir: Another nucleoside analog with antiviral activity against RNA viruses.

Ribavirin: A broad-spectrum antiviral that inhibits viral RNA synthesis.

Sofosbuvir: A nucleotide analog used to treat hepatitis C virus (HCV) infection.

Uniqueness

Remdesivir-d4 is unique due to its high potency and broad-spectrum antiviral activity. Unlike other nucleoside analogs, remdesivir-d4 has shown efficacy against a wide range of RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus. Its mechanism of action, involving the inhibition of RdRp, makes it a valuable tool in the fight against viral infections .

特性

分子式 |

C27H35N6O8P |

|---|---|

分子量 |

606.6 g/mol |

IUPAC名 |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i3D3,17D |

InChIキー |

RWWYLEGWBNMMLJ-XEOTYUAQSA-N |

異性体SMILES |

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

正規SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)

![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)

![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)